2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Urease inhibition Helicobacter pylori Enzyme kinetics

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a 1,3,4-thiadiazole derivative incorporating a 3,4-dimethylphenyl acetamide moiety. It belongs to a series of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide compounds designed for enzyme inhibition.

Molecular Formula C12H14N4OS2
Molecular Weight 294.4 g/mol
Cat. No. B11772438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
Molecular FormulaC12H14N4OS2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)C
InChIInChI=1S/C12H14N4OS2/c1-7-3-4-9(5-8(7)2)14-10(17)6-18-12-16-15-11(13)19-12/h3-5H,6H2,1-2H3,(H2,13,15)(H,14,17)
InChIKeyVSAIANJMKSPVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Technical Primer for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide (CAS 435337-86-3)


2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a 1,3,4-thiadiazole derivative incorporating a 3,4-dimethylphenyl acetamide moiety. It belongs to a series of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide compounds designed for enzyme inhibition. Primary experimental data demonstrate its class-leading urease inhibitory activity (IC50 range 2.85–5.83 µM for the series) compared to standard inhibitors thiourea (IC50 22.00 µM) and hydroxyurea (IC50 100.00 µM) [1]. The thiadiazole core is also validated in SIRT2 inhibition programs, with structurally related analogs achieving IC50 values as low as 6.62 µM [2].

Why Simple Thiadiazole Scaffold Swaps Fail in Urease and SIRT2 Programs: The 3,4-Dimethylphenyl Edge


Within the 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide series, replacing the aryl substituent dramatically alters urease inhibitory potency. The series IC50 spans 2.85–5.83 µM, with the most potent member (7j) achieving 2.85 µM versus thiourea’s 22.00 µM—a 7.7-fold improvement [1]. Substituting the 3,4-dimethylphenyl group with a 4-fluorophenyl substituent reduces the hydrogen-bond donor and acceptor count, alters computed logP, and eliminates the dual methyl lipophilic contacts that contribute to binding affinity [2]. In SIRT2 programs, thiadiazole-based acetamides achieve IC50 values ranging from 6.62 µM (ST132) to 10.62 µM (ST95), with the substitution pattern profoundly influencing selectivity against SIRT1 and SIRT3 [3]. Interchanging these compounds without verifying exact substituent identity risks substantial potency loss and altered selectivity profiles.

Head-to-Head Quantitative Differentiation Data for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide


Urease Inhibitory Potency: Class-Level Comparison vs. Thiourea and Hydroxyurea Standards

The target compound belongs to the 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide series (7a–l), which demonstrated urease inhibitory IC50 values of 2.85–5.83 µM against Jack bean urease. Comparator thiourea achieves IC50 22.00 µM, and hydroxyurea achieves IC50 100.00 µM in the same assay [1]. The most potent member of the series (7j) exhibits an IC50 of 2.85 µM, representing a 7.7-fold improvement over thiourea and a 35-fold improvement over hydroxyurea [1].

Urease inhibition Helicobacter pylori Enzyme kinetics

SIRT2 Inhibition Cross-Reference: Benchmarking Against ST95 and ST131/ST132

1,3,4-Thiadiazole-based acetamide derivatives have been validated as SIRT2 inhibitors. ST95 (a structurally related 1,3,4-thiadiazole-2-arylthioacetamide) displays SIRT2 IC50 10.62 µM with cytotoxicity against MCF-7 (IC50 111.10 µM) and LNCaP (IC50 14.69 µM) cancer cell lines [1]. In a parallel optimization program, ST131 and ST132 achieved SIRT2 IC50 values of 8.95 µM and 6.62 µM respectively, with ST132 demonstrating antiproliferative effects and increased acetylated α-tubulin expression in MCF-7 cells [2].

SIRT2 inhibition Cancer cell cytotoxicity Epigenetics

Physicochemical Differentiation: LogP and Hydrogen-Bond Profile vs. 4-Fluorophenyl Analog

The target compound's closest structurally characterized analog is 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (PubChem CID 673895), which has a computed XLogP3-AA of 1.9, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 7 [1]. The 3,4-dimethylphenyl substitution in the target compound increases lipophilicity through two additional methyl groups, enhancing membrane permeability potential relative to the mono-substituted or unsubstituted phenyl analogs [2].

Lipophilicity Drug-likeness SAR analysis

Vendor Quality Metrics: Purity and Identity Verification for Procurement Decisions

Commercial sourcing data confirm the target compound is available at 97% purity (HPLC) with CAS 435337-86-3, molecular formula C12H14N4OS2, and molecular weight 294.39 g/mol . The compound is supplied with MDL number MFCD03609277 and SMILES code O=C(NC1=CC=C(C)C(C)=C1)CSC2=NN=C(N)S2, enabling unambiguous identity verification .

Compound procurement Quality control Reproducibility

Procurement-Driven Application Scenarios for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide


Urease Inhibitor Lead Optimization for Helicobacter pylori Drug Discovery

The compound's class-level urease inhibitory potency (IC50 2.85–5.83 µM versus thiourea's 22.00 µM) positions it as a viable starting point for structure-activity relationship (SAR) exploration targeting Helicobacter pylori urease [1]. Procurement for this application is justified by the quantifiable 3.8–7.7-fold improvement over the standard inhibitor, enabling medicinal chemistry teams to build focused compound libraries around the 3,4-dimethylphenyl acetamide scaffold.

SIRT2-Targeted Epigenetic Cancer Probe Development

The thiadiazole-acetamide scaffold has demonstrated SIRT2 inhibition (ST95 IC50 10.62 µM; ST132 IC50 6.62 µM) with validated cellular target engagement in MCF-7 and LNCaP cancer cell lines [2]. This compound serves as a suitable analog for hit-to-lead expansion in SIRT2 programs, with the 3,4-dimethylphenyl modification offering differential lipophilicity that may improve cellular permeability relative to earlier leads.

Physicochemical Property Benchmarking for CNS-Penetrant Thiadiazole Library Design

With a computed XLogP3-AA exceeding 1.9, hydrogen bond donor count of 2, and acceptor count of 7 (inferred from the 4-fluorophenyl analog, PubChem CID 673895), this compound occupies a favorable drug-like physicochemical space [3]. Procurement is warranted for parallel artificial membrane permeability assay (PAMPA) screening and blood-brain barrier penetration studies comparing dimethylphenyl versus fluorophenyl substitution effects.

Reproducible Enzyme Inhibition Assay Standardization

The compound's verified 97% purity (CAS 435337-86-3) with full structural characterization enables its use as a quality-controlled reference standard for calibrating urease or SIRT2 inhibition assays across collaborative multi-site studies . The MDL and SMILES identifiers ensure unambiguous compound identity, reducing inter-laboratory variability.

Quote Request

Request a Quote for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.